molecular formula C18H23N3O2S B2913829 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 954591-08-3

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2913829
CAS RN: 954591-08-3
M. Wt: 345.46
InChI Key: ZUKBGXKGVDKGRV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, also known as DT-1, is a compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, which make it an interesting target for further investigation. In

Scientific Research Applications

Photoreactions in Organic Synthesis

Photoreactions involving compounds similar to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide have been explored for their unique chemical behaviors and applications in organic synthesis. For instance, the photoreaction of 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a compound with a structure bearing resemblance to the query chemical, results in the formation of 9-membered azalactones through a process involving remote hydrogen migration. This reaction is indicative of the potential utility of such compounds in the synthesis of cyclic organic structures, where the stability and conformational flexibility of biradical intermediates play a crucial role. The understanding of these photoreactions contributes to the advancement of synthetic methodologies for complex organic molecules, which can be applied in various fields of chemical research (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Synthesis and Characterization of Polymers

In another study, a cationic polymer was synthesized from a precursor that shares functional groups with N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. The polymer demonstrated the ability to switch from a cationic to a zwitterionic form upon irradiation, showcasing its potential in biotechnological applications such as DNA condensation and release, and antibacterial activity modulation. This study exemplifies the applicability of such compounds in the development of smart materials with light-responsive properties, which can be utilized in drug delivery systems, gene therapy, and antimicrobial coatings (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Advanced Organic Synthesis Techniques

The synthesis of complex organic molecules, such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, showcases the versatility of reactions involving components similar to the queried compound. These synthesis techniques contribute to the creation of diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The detailed study of these reactions enables the development of novel synthetic routes and the optimization of existing ones for the efficient production of valuable organic molecules (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-4-6-14(7-5-13)10-19-17(22)18(23)20-11-16(21(2)3)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKBGXKGVDKGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

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